![molecular formula C13H10N4O B066927 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol CAS No. 169828-29-9](/img/structure/B66927.png)
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It falls under the category of imine compounds and has been found to possess several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase, an enzyme that is involved in DNA replication, transcription, and repair. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to possess antioxidant properties, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol in lab experiments is its ability to inhibit the growth of various microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations is that it may exhibit cytotoxic effects on normal cells at higher concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol. One potential direction is the development of new antimicrobial and anticancer drugs based on its structure and mechanism of action. Additionally, further studies could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Further research could also be conducted to determine its pharmacokinetic and pharmacodynamic properties, which would be essential for the development of new drugs. Finally, studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol is a chemical compound that has shown promise as a therapeutic agent. Its potential as an antimicrobial, anticancer, and anti-inflammatory agent has been extensively studied, and there are several future directions for research on this compound. Further studies could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the reaction between 2-hydroxy-1-naphthaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol has been extensively studied for its potential as a therapeutic agent. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. Several studies have also reported its ability to inhibit the growth of various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
169828-29-9 |
|---|---|
Produktname |
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol |
Molekularformel |
C13H10N4O |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-14-13-15-8-16-17-13/h1-8,18H,(H,15,16,17)/b14-7+ |
InChI-Schlüssel |
PNKRRQAWJNSOLG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=NN3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
Synonyme |
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)
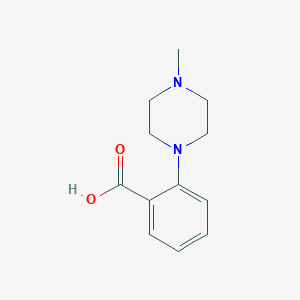

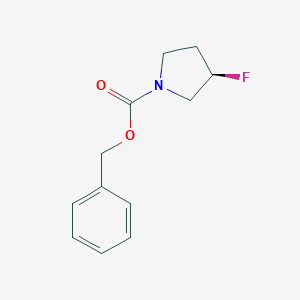
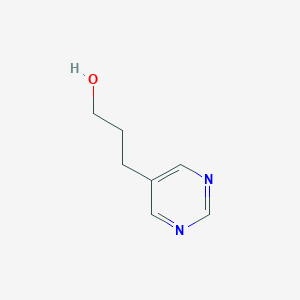
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
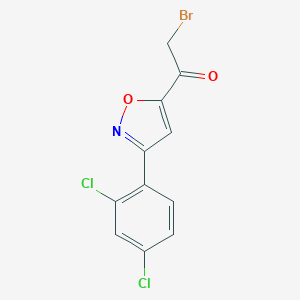

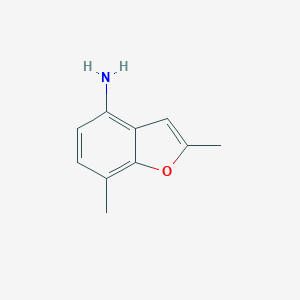


![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)